molecular formula C₇H₁₄N₂ B1145645 5-Methyloctahydropyrrolo[3,4-b]pyrrole CAS No. 948846-61-5

5-Methyloctahydropyrrolo[3,4-b]pyrrole

Cat. No. B1145645
CAS RN: 948846-61-5
M. Wt: 126.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles and their derivatives, including 5-Methyloctahydropyrrolo[3,4-b]pyrrole, involves multistep reaction sequences. Techniques such as multicomponent reactions utilizing catalysts like niobium pentachloride have shown efficiency in achieving high yields and reducing reaction times. These synthetic routes allow for the introduction of various functional groups, expanding the versatility and applicability of the resulting compounds in organic electronics and other fields (Martins et al., 2018).

Molecular Structure Analysis

The molecular structure of 5-Methyloctahydropyrrolo[3,4-b]pyrrole derivatives is characterized by their aromatic heterocyclic core, which contributes to their electron-rich nature. This core is responsible for the compounds' strong and distinct fluorescence. The structural elucidation, often supported by photoelectron spectroscopy combined with theoretical calculations, reveals the efficient π-electron-donating ability of these compounds, making them potent candidates for various electronic applications (Tanaka et al., 1987).

Chemical Reactions and Properties

1,4-Dihydropyrrolo[3,2-b]pyrroles undergo a range of chemical reactions, including electrophilic aromatic substitution, which is significant for functionalizing the compounds for specific applications. The reactivity patterns of these compounds are diverse, owing to the electron-rich nature of the pyrrole ring, facilitating various organic transformations (Janiga & Gryko, 2014).

Physical Properties Analysis

The physical properties of 5-Methyloctahydropyrrolo[3,4-b]pyrrole derivatives, particularly their optical and electrochemical characteristics, are noteworthy. These compounds exhibit strong fluorescence with high quantum yields, which can be tuned by modifying the molecular structure, such as by π-expansion or the introduction of different substituents. Their solvatochromism and aggregate-dependent emission properties further demonstrate their potential in advanced material applications (Abatti et al., 2023).

properties

IUPAC Name

5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-4-6-2-3-8-7(6)5-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUDAUJQMXTXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585551
Record name 5-Methyloctahydropyrrolo[3,4-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132414-59-6
Record name 5-Methyloctahydropyrrolo[3,4-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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